Polyethylenimine, ethylenediamine

Description

Contextualization of Polyethylenimine as a Polycationic Polymer in Materials Science and Polymer Chemistry

Polyethylenimine (PEI) is a prominent member of the polycationic polymer family, a class of macromolecules possessing a high density of positive charges at physiological pH. This inherent cationic nature is the cornerstone of its utility in materials science and polymer chemistry, enabling strong electrostatic interactions with a wide array of negatively charged molecules and surfaces. researchgate.net PEI's applications are diverse, ranging from its use as a wet-strength agent in the paper industry and a component in detergents and adhesives to more advanced roles in water treatment, sensors, and CO2 capture. researchgate.net

In the realm of materials science, PEI is frequently employed to modify surfaces, enhancing properties such as adhesion and biocompatibility. taylorandfrancis.com Its ability to form complexes with nucleic acids, which are negatively charged, has made it a benchmark non-viral vector in gene therapy research. nih.gov The polymer's flexible chain and the presence of primary, secondary, and tertiary amine groups allow for extensive chemical modifications, enabling the creation of materials with tailored functionalities. rsc.org

Role of Ethylenediamine (B42938) as a Constituent or Modifying Agent in Polyethylenimine Architectures

Ethylenediamine plays a crucial role in the synthesis and modification of specific polyethylenimine architectures, particularly branched PEI. It can be used as a comonomer or an initiator during the polymerization process. For instance, branched PEI can be synthesized through the ring-opening polymerization of aziridine (B145994), and ethylenediamine can be incorporated to influence the degree of branching and the final polymer structure. nist.gov

Furthermore, ethylenediamine can be used in the synthesis of branched PEI from safer and more environmentally friendly feedstocks like ethylene (B1197577) glycol. In such processes, a manganese-catalyzed reaction couples ethylene glycol and ethylenediamine, producing branched PEI with water as the only byproduct. st-andrews.ac.uk This highlights a move towards more sustainable production methods for these valuable polymers. The incorporation of ethylenediamine units can impact the polymer's properties, including its chelation ability and its effectiveness in specific applications like CO2 capture.

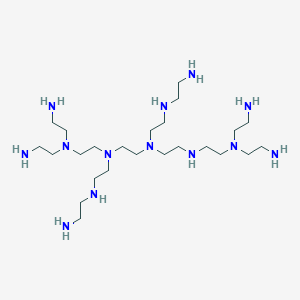

Fundamental Structural Characteristics of Polyethylenimine: Linear and Branched Topologies

Polyethylenimine exists in two primary topologies: linear and branched. nih.gov

Linear Polyethylenimine (LPEI) consists solely of secondary amines in its backbone, with primary amines at the chain ends. wikipedia.org It is typically produced through the hydrolysis of poly(2-oxazoline)s. nih.gov LPEI is a semi-crystalline solid at room temperature and is soluble in hot water at a low pH, as well as in solvents like methanol, ethanol, and chloroform. wikipedia.org

Branched Polyethylenimine (BPEI) , in contrast, is an amorphous liquid at all molecular weights and contains primary, secondary, and tertiary amino groups. nih.govwikipedia.org The typical ratio of these amine groups is approximately 1:2:1, although it can vary. nih.gov BPEI is commonly synthesized by the ring-opening polymerization of aziridine. nist.gov The branched structure provides a higher density of amine groups compared to its linear counterpart, which can be advantageous in applications requiring strong cationic interactions. nih.gov

The structural differences between LPEI and BPEI significantly influence their physical and chemical properties, including their solubility, viscosity, and their efficacy in various applications. nih.govresearchgate.net

Overview of Key Academic Research Trajectories for Polyethylenimine, Ethylenediamine

The unique properties of polyethylenimine, particularly its ethylenediamine-branched variants, have spurred significant academic research across several key areas:

Gene Delivery: PEI's ability to condense negatively charged DNA and RNA into nanoparticles, known as polyplexes, and facilitate their entry into cells has made it a cornerstone of non-viral gene therapy research. nih.govsigmaaldrich.com The "proton sponge" effect, where the numerous amine groups buffer the endosomal pH leading to osmotic swelling and release of the genetic material, is a key mechanism attributed to its high transfection efficiency. wikipedia.org Research continues to focus on modifying PEI to enhance its efficiency and reduce its cytotoxicity. sigmaaldrich.com

CO2 Capture: The high concentration of amine groups in PEI makes it an excellent candidate for capturing carbon dioxide from flue gas and the atmosphere. researchgate.netosti.gov PEI can be impregnated into porous support materials to create solid adsorbents with high CO2 capture capacity and stability. researchgate.net The different types of amine groups (primary, secondary, and tertiary) within the polymer structure contribute to the CO2 capture mechanism. osti.gov

Biomaterials and Tissue Engineering: PEI is used to modify the surfaces of biomaterials to improve cell adhesion and proliferation. taylorandfrancis.com Its antibacterial properties are also being explored for developing antifouling surfaces on medical devices. taylorandfrancis.com

Drug Delivery: Researchers are exploring the use of PEI-based nanocarriers for the co-delivery of drugs and genes, aiming to create synergistic therapeutic effects for diseases like cancer. nih.gov The ability to functionalize PEI allows for the attachment of targeting ligands to direct these nanocarriers to specific cells or tissues. rsc.org

Properties

IUPAC Name |

aziridine;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.C2H5N/c3-1-2-4;1-2-3-1/h1-4H2;3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLOAOINZSFFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25987-06-8 | |

| Record name | Ethylenediamine-ethylenimine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25987-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70948889 | |

| Record name | Ethane-1,2-diamine--aziridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25987-06-8 | |

| Record name | 1,2-Ethanediamine, polymer with aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, polymer with aziridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane-1,2-diamine--aziridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, polymer with aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Control of Polyethylenimine, Ethylenediamine Conjugates

Traditional Synthetic Pathways

Traditional methods for synthesizing polyethylenimine are well-established, primarily yielding either branched or linear structures through different chemical routes.

Ring-Opening Polymerization of Aziridine (B145994) for Branched Polyethylenimine Synthesis

Branched polyethylenimine (bPEI) is most commonly produced through the cationic ring-opening polymerization of aziridine. sigmaaldrich.comuca.fr This process is typically initiated by an acid catalyst, which protonates the nitrogen atom of the aziridine ring, forming a reactive aziridinium (B1262131) cation. uca.frresearchgate.net

The polymerization proceeds via a nucleophilic attack mechanism. An incoming aziridine monomer can attack the carbon atoms of the protonated, active ring, leading to ring-opening and chain propagation. acs.org This process results in a polymer backbone containing primary, secondary, and tertiary amines. The secondary amines within the growing polymer chain can also act as nucleophiles, attacking aziridinium ions on other chains. researchgate.net This action is the key step that introduces branching points, leading to a highly ramified, dendritic, or hyperbranched structure. researchgate.netdigitellinc.com The resulting polymer has primary amines predominantly at the terminal positions, with secondary and tertiary amines located along the chains and at the branch points, respectively. uca.fr

Post-Modification Strategies for Linear Polyethylenimine Production (e.g., from Poly(2-oxazolines))

Linear polyethylenimine (lPEI) is synthesized through a multi-step process that avoids the direct polymerization of aziridine, offering better control over the polymer's linearity. semanticscholar.org The most common strategy involves the synthesis and subsequent hydrolysis of a precursor polymer, typically poly(2-ethyl-2-oxazoline) (PEtOx). semanticscholar.orgresearchgate.net

The process begins with the cationic ring-opening polymerization of a 2-substituted-2-oxazoline monomer, such as 2-ethyl-2-oxazoline. semanticscholar.orgresearchgate.net This polymerization yields a well-defined poly(2-oxazoline) with amide groups in the side chains. ugent.be

In the second step, the precursor polymer, PEtOx, undergoes acidic or basic hydrolysis. ugent.benih.gov This chemical reaction cleaves the amide bonds in the side chains, removing the acyl groups and converting the backbone into linear polyethylenimine. semanticscholar.orgresearchgate.net The degree of hydrolysis can be controlled, for instance, by adjusting the reaction time, allowing for the production of PEI copolymers with varying percentages of remaining oxazoline (B21484) units. semanticscholar.orgnih.gov This two-step method provides a pathway to well-defined linear polymers, in contrast to the branched structures obtained from direct aziridine polymerization. semanticscholar.org

Novel and Sustainable Synthetic Approaches

In response to the hazardous nature of traditional feedstocks like aziridine, researchers are developing safer and more sustainable methods for synthesizing PEI derivatives. chemrxiv.orgscispace.com

Manganese-Catalyzed Dehydrogenative Coupling of Ethylene (B1197577) Glycol and Ethylenediamine (B42938)

A groundbreaking sustainable approach involves the polymerization of ethylene glycol and ethylenediamine, catalyzed by a pincer complex of the earth-abundant metal, manganese. chemrxiv.orgscispace.com This method is significantly more environmentally benign as it utilizes safer, commercially available feedstocks that can potentially be derived from biomass and generates water as the sole byproduct. chemrxiv.orgresearchgate.net The reaction is a form of dehydrogenative coupling, which creates a branched polyethylenimine derivative. chemrxiv.org A similar method has also been reported for the direct synthesis of a branched and partially ethoxylated PEI derivative from ethanolamine (B43304), also using a manganese catalyst. nih.gov

To understand the reaction pathway, detailed mechanistic studies have been conducted using a combination of experimental analysis and Density Functional Theory (DFT) computations. chemrxiv.orgresearchgate.net These investigations suggest that the polymerization process proceeds through the formation and subsequent hydrogenation of imine intermediates. chemrxiv.orgscispace.com The proposed mechanism involves the manganese catalyst facilitating the dehydrogenation of ethylene glycol to form an aldehyde intermediate. researchgate.net This aldehyde then reacts with an amine (from ethylenediamine), and through a series of coupling and hydrogenation steps, the polymer chain grows. nih.govresearchgate.net DFT studies have been instrumental in mapping the free energy profiles of these proposed pathways, lending theoretical support to the experimentally observed outcomes. researchgate.net

The efficiency of the manganese-catalyzed synthesis of polyethylenimine derivatives is highly dependent on the reaction conditions. Researchers have systematically optimized these parameters to maximize the yield and control the properties of the resulting polymer. Key variables that were adjusted include the choice of base, solvent, temperature, and reaction time.

Control experiments confirmed that no polymer formation occurs in the absence of the manganese catalyst, the base, or ethylene glycol, highlighting the essential role of each component in the reaction. researchgate.net The optimized conditions were identified as using the manganese pincer complex (1 mol%), potassium tert-butoxide (KOtBu) as the base (10 mol%), and conducting the reaction in toluene (B28343) at 150°C for 24 hours. researchgate.net

| Entry | Catalyst (mol%) | Base (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1 | KOtBu | Toluene | 110 | 24 | Trace |

| 2 | 1 | KOtBu | Toluene | 130 | 24 | 15 |

| 3 | 1 | KOtBu | Toluene | 150 | 24 | 70 |

| 4 | 1 | K₂CO₃ | Toluene | 150 | 24 | 28 |

| 5 | 1 | KOtBu | p-Xylene | 150 | 24 | 65 |

| 6 | 0 | KOtBu | Toluene | 150 | 24 | 0 |

| 7 | 1 | None | Toluene | 150 | 24 | 0 |

Direct Synthesis Routes from Alternative Feedstocks (e.g., Ethanolamine)

Traditionally, the industrial synthesis of branched polyethylenimine (PEI) involves the acid-catalyzed ring-opening polymerization of aziridine. chemrxiv.orgnih.gov This process, however, utilizes the highly toxic and mutagenic aziridine as a monomer. chemrxiv.org Aziridine itself is typically produced from ethanolamine through energy-intensive processes that generate significant waste, such as the Wenker process which produces stoichiometric amounts of sodium sulfate (B86663) waste. nih.gov An alternative, the catalytic dehydration of ethanolamine, requires high temperatures (350–450 °C) and a complex distillation setup. nih.gov

To circumvent these issues, researchers have developed direct synthesis routes for PEI from alternative, less hazardous feedstocks like ethanolamine. One notable method involves the manganese-catalyzed polymerization of ethanolamine. chemrxiv.orgnih.gov This process is significantly greener, producing water as the only byproduct. chemrxiv.orgchemrxiv.org The proposed mechanism for this reaction is a hydrogen borrowing pathway. This involves the dehydrogenation of ethanolamine to form 2-aminoacetaldehyde, followed by a dehydrative coupling with another ethanolamine molecule to create an imine derivative. Subsequent hydrogenation of this imine derivative leads to the formation of alkylated amines and the propagation of the polymer chain. nih.govresearchgate.net

This direct synthesis from ethanolamine has been shown to produce a branched and partially ethoxylated polyethylenimine derivative. nih.govresearchgate.net In one study, using a manganese pincer precatalyst with KOtBu, a PEI derivative with a number average molecular weight (Mn) of 38,700 g/mol and a polydispersity index (Ð) of 1.2 was achieved in 81% yield. chemrxiv.org

A one-step synthesis method has also been reported that involves reacting ethanolamine with concentrated sulfuric acid or hydrogen chloride to form ethyleneimine in situ, which then undergoes polymerization catalyzed by an acid and a polyhaloalkane without the need for intermediate separation. patsnap.com

Electrochemical Synthesis of Polyethylenimine-Like Coatings

Electrochemical polymerization offers a cost-effective and controllable method for preparing polymer films directly on substrate surfaces. nih.gov This technique has been explored for the synthesis of polyethylenimine-like coatings from ethylenediamine.

Formation of Polymeric Films on Substrate Surfaces

The electrochemical polymerization of ethylenediamine results in the deposition of a thin polymeric film on the surface of the working electrode. nih.gov This method allows for the in-situ formation of PEI-like coatings on various conductive substrates. The adhesion and morphology of the film are dependent on the substrate material and the polymerization conditions. For instance, the formation of continuous polymer films on porous substrates can be challenging due to polymer growth within the pores. dntb.gov.ua To address this, a technique involving the pre-coating of the porous substrate with a material like Al2O3 via plasma-enhanced atomic layer deposition (PE-ALD) has been demonstrated to enable the subsequent deposition of a continuous polyamide film using sequential exposures to ethylenediamine and adipoyl chloride. dntb.gov.ua

The formation of polymeric films is a dynamic process influenced by factors such as solvent evaporation in solution casting or the coalescence of polymer spheres in dispersions. researchgate.net The stability of these films on a substrate is affected by polymer-substrate interactions, film thickness, viscosity, molecular weight, and temperature. mdpi.com For instance, the deposition of a polycation like polydiallyldiammonium chloride (PDAC) can modify the substrate surface, reducing the interfacial peeling energy and facilitating the creation of free-standing ultrathin polymer films. nih.gov

Control of Polymeric Architecture

The functional properties of polyethylenimine are intrinsically linked to its molecular architecture. Therefore, precise control over molecular weight, polydispersity, branching, and topology is essential for tailoring PEI for specific applications.

Regulation of Molecular Weight and Polydispersity

The molecular weight of PEI is a critical parameter that significantly influences its properties and performance. For example, in gene delivery applications, higher molecular weight PEIs often exhibit higher transfection efficiency but also greater cytotoxicity. nih.gov Conversely, low molecular weight PEIs are less toxic but may be less effective. nih.govnih.gov

Various strategies are employed to control the molecular weight and polydispersity of PEI during synthesis. In the direct synthesis from ethanolamine, the reaction conditions, such as catalyst concentration and reaction time, can be adjusted to target a specific molecular weight range. researchgate.net Gel permeation chromatography (GPC) is a common technique used to determine the molecular weight distribution of PEI. nih.govsigmaaldrich.com For instance, a study comparing low-molecular-weight (LMW) PEI (Mw = 5.4 kDa) with high-molecular-weight (HMW) PEI (Mw = 48 kDa) demonstrated significant differences in their physicochemical properties and biological activity. nih.gov

The table below presents data on the molecular weight and polydispersity of different PEI samples from various studies.

| PEI Sample | Synthesis Method/Source | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Đ or PDI) | Reference |

| PEI-1 | Mn-catalyzed polymerization of ethanolamine | 38,700 | - | 1.2 | chemrxiv.org |

| LMW-PEI | Acid-catalyzed ring-opening of aziridine | - | 5,400 | - | nih.gov |

| HMW-PEI | Commercial | - | 48,000 | - | nih.gov |

| PEI-1 | - | - | 39,600 | - | osti.gov |

| PEI-2 | - | - | 43,100 | - | osti.gov |

| Branched PEI | Commercial | ~10,000 | ~25,000 | 2.5 | sigmaaldrich.com |

Modulation of Branching Degree and Topological Features

Polyethylenimine can exist in linear or branched forms, and the degree of branching significantly impacts its properties. nih.govnanocomposix.com Branched PEI contains primary, secondary, and tertiary amine groups, providing a high density of protonatable nitrogens, which is advantageous for applications like gene delivery due to its "proton sponge" effect. nih.govchemicalbook.com Linear PEI, on the other hand, consists mainly of secondary amines. researchgate.net

The topology of PEI, whether linear, branched, or with more complex structures like star or cross-linked polymers, also plays a crucial role. acs.orgmdpi.com Studies have shown that the topology can be more critical than the amine content for certain in vivo applications. acs.org For instance, linear PEI of 22 kDa has demonstrated high gene expression in lungs after intravenous injection, while branched PEI of 25 kDa did not show the same effect. acs.org

The degree of branching can be influenced by the synthetic method. The direct synthesis from ethanolamine, for example, inherently produces branched structures. chemrxiv.org The introduction of cross-linking agents can further modify the topology, leading to the formation of intramolecular cycles and a more compact, dense structure. mdpi.com The degree of branching can be systematically varied to study its impact on physicochemical properties and performance. For example, poly(amine-co-esters) have been synthesized with branching degrees ranging from 0 to 0.66, revealing that increased branching can improve the stability of polyplexes. nih.gov

The ratio of primary, secondary, and tertiary amines is a key characteristic of branched PEI. For one commercial branched PEI with an average Mn of ~10,000 and Mw of ~25,000, the mole fraction of primary, secondary, and tertiary amines was reported to be approximately 1:1.20:0.76. sigmaaldrich.com

Chemical Modification and Functionalization Strategies of Polyethylenimine, Ethylenediamine

Surface Functionalization Techniques

Surface functionalization of polyethylenimine, ethylenediamine (B42938) (PEI-ED) involves the chemical modification of its surface amine groups to introduce new functional moieties. This process is crucial for tailoring the polymer's properties to specific applications.

Grafting and covalent conjugation are key methods for modifying PEI-ED. These techniques involve the formation of stable covalent bonds between the PEI-ED backbone and other molecules, leading to significant changes in the polymer's physicochemical properties.

The covalent attachment of poly(ethylene glycol) (PEG) chains to PEI, a process known as PEGylation, is a widely studied modification to enhance its properties. sigmaaldrich.com PEG is a non-ionic, water-soluble polymer that, when conjugated to PEI, can improve biocompatibility, increase solubility, and reduce nonspecific interactions with proteins. sigmaaldrich.comnih.govfrontiersin.org

The impact of PEGylation on PEI's characteristics is influenced by both the molecular weight of the PEG chains and the degree of grafting (the number of PEG chains attached to a PEI molecule). researchgate.netnih.gov Shorter PEG chains have been shown to stabilize polymer-DNA complexes without negatively affecting transfection efficiency, whereas longer PEG chains can create steric hindrance that may impede cellular processes. nih.govknu.ac.kr Studies have shown that increasing the degree of PEGylation and using shorter PEG chains can lead to less cytotoxicity. researchgate.net For instance, PEI conjugates with 6 and 10 wt.% of PEG grafts demonstrated significantly lower cytotoxicity and higher transfection activity in COS-1 cells compared to unmodified PEI. nih.gov The synthesis of PEG-grafted PEI can be achieved through various methods, including the reaction of N-hydroxysuccinimide (NHS)-activated PEG with the primary amines of PEI to form stable amide linkages. nih.gov Spectroscopic methods like 1H-NMR and Fourier-transform infrared (FTIR) spectroscopy are used to confirm the successful grafting. nih.govresearchgate.net

Table 1: Impact of PEGylation on PEI Characteristics

| Characteristic | Impact of PEGylation | Research Finding | Citation |

|---|---|---|---|

| Biocompatibility | Improved | Reduces cytotoxicity and unwanted host responses. | sigmaaldrich.comfrontiersin.org |

| Solubility | Increased | PEG enhances the solubility of the polymer in physiological fluids. | nih.govfrontiersin.org |

| Circulation Time | Increased | PEGylation increases the molecular weight, decreasing kidney clearance. | frontiersin.org |

| Cytotoxicity | Reduced | A higher degree of PEGylation with shorter PEG chains leads to lower cytotoxicity. | researchgate.net |

| Transfection Efficiency | Variable | Can be enhanced, but is dependent on PEG chain length and grafting density. Longer chains can cause steric hindrance. | nih.govknu.ac.kr |

Jeffamine® polyethers, which are polyetheramines based on polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) backbones, can be integrated into the PEI-ED structure to impart unique properties. huntsman.comhuntsman.com These polyethers are available as monoamines, diamines, and triamines and can increase flexibility, toughness, and hydrophilicity while maintaining low viscosity. huntsman.comhuntsman.com The modification of PEI with Jeffamine polyethers has been shown to reduce the cytotoxicity of the resulting polymer complexes. sigmaaldrich.com

The synthesis of PEI-Jeffamine conjugates can be performed by activating the polyether with a coupling agent like cyanuric chloride, followed by attachment to the amine groups of PEI. nih.gov This modification can enhance the colloidal stability of the polymer in the presence of serum proteins. nih.gov Beyond Jeffamines, other hydrophilic polymers like glycol chitosan (B1678972) have been attached to PEI to reduce cytotoxicity and enhance properties for specific applications. sigmaaldrich.com

Table 2: Properties of Jeffamine® Polyethers for PEI Modification

| Jeffamine® Series | Backbone | Key Characteristics |

|---|---|---|

| M-series | PPG or PEG/PPG | Monoamines, relatively hydrophobic (PPG) or hydrophilic (PEG). huntsman.com |

| D-series | PPG | Diamines, low viscosity, low color. huntsman.com |

| ED-series | Predominantly PEG | Diamines, imparts hydrophilicity. huntsman.com |

| EDR-series | PEG | Highly reactive diamines. huntsman.com |

| T-series | PPG | Triamines, used for cross-linking. google.com |

Guanidinylation is the chemical process of converting primary and secondary amine groups into guanidinium (B1211019) groups. This modification is significant because the guanidinium group, found in the amino acid arginine, is a strong base and can participate in strong electrostatic interactions. nih.gov The guanidinylation of PEI's amine groups has been shown to enhance its interaction with genetic material. nih.gov

The synthesis can be achieved using various guanylating agents, such as 1H-pyrazole-1-carboxamidine hydrochloride or cyanamide (B42294) in the presence of a catalyst. nih.govorganic-chemistry.org This modification, particularly when combined with the integration of polyethers like Jeffamine, results in conjugates that can efficiently complex with plasmid DNA and exhibit enhanced stability. nih.gov The process of direct guanidinylation of primary amines can be more efficient than traditional indirect methods that require multiple protection and deprotection steps. nih.gov

Conjugating amino acids and peptides to the PEI backbone is a strategy to introduce biocompatible and functional moieties. mdpi.comnih.gov Amino acids, being the fundamental building blocks of proteins, can be selected to impart specific properties. nih.gov For example, lysine (B10760008) can be introduced to improve DNA binding, while histidine can enhance pH-buffering capacity. nih.gov

The synthesis of these conjugates can be achieved through various chemical reactions, such as the Michael addition of PEI to amino acid-containing linkers or the formation of amide bonds. mdpi.comnih.gov Research has shown that the conjugation of amino acids like glycine (B1666218) to PEI can significantly enhance luciferase gene expression compared to unmodified PEI. mdpi.com The degree of substitution (DS) is a critical parameter, with a DS of about 10% often being optimal for certain applications. mdpi.com Furthermore, specific peptide sequences can be conjugated to PEI to facilitate interactions with cellular receptors or to promote transport into the cell nucleus. sigmaaldrich.com

Epoxide-based functionalization involves the ring-opening reaction of an epoxide with the nucleophilic primary and secondary amines of PEI. nih.govresearchgate.net This reaction is a versatile method for introducing a variety of functional groups onto the PEI backbone, as the structure of the epoxide can be tailored. nih.govresearchgate.net The reaction typically proceeds via an SN2 mechanism, where the amine attacks one of the carbon atoms of the epoxy ring, leading to the formation of a β-amino alcohol. rsc.orgjsynthchem.com

A notable application of this strategy is the functionalization of PEI with 1,2-epoxybutane. nih.govresearchgate.net This modification has been demonstrated to reduce the heat of CO2 adsorption and improve the long-term stability of PEI-based adsorbents by suppressing urea (B33335) formation and oxidative degradation. nih.govresearchgate.netnih.gov The functionalization can be controlled by adjusting the molar ratio of the epoxide to the nitrogen content of PEI. nih.gov This single-step addition reaction is scalable and can be carried out under ambient conditions. researchgate.netnih.gov The conversion of primary amines to secondary amines through this method is a key factor in the altered properties of the functionalized polymer. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-epoxybutane |

| 1H-pyrazole-1-carboxamidine hydrochloride |

| Acryloyl chloride |

| Arginine |

| Aziridine (B145994) |

| Carbon dioxide |

| Chloroquine |

| Cyanamide |

| Cyanuric chloride |

| Di-Boc-lysine |

| Diethanolamine |

| Glycine |

| Glycol chitosan |

| Guanidine hydrochloride |

| Hexamethylene diisocyanate |

| Histidine |

| Jeffamine |

| Lysine |

| N-hydroxysuccinimide (NHS) |

| Pentaethylenehexamine |

| Piperazine |

| Piperic acid |

| Piperine |

| Poly(ethylene glycol) (PEG) |

| Poly(2-ethyl-2-oxazoline) |

| Poly(L-lysine) |

| Poly(tetramethylene ether glycol) (PTMEG) |

| Polyethylenimine, Ethylenediamine (PEI-ED) |

| Polypropylene glycol (PPG) |

| Quinine |

| Terephthalaldehyde |

"Double-Functionalization" Approaches for Enhanced Performance

Double-functionalization refers to the modification of polyethylenimine (PEI) with multiple functional groups to achieve synergistic or complementary properties. A notable example involves the use of both polyethylene glycol (PEG) and PEI to functionalize nano-graphene oxide (NGO). In this approach, both polymers are covalently conjugated to the NGO surface through amide bonds, resulting in a dual-polymer-functionalized nanostructure (NGO-PEG-PEI). nih.gov This method creates a physiologically stable conjugate with a very small size. nih.gov The PEGylation helps to reduce the cytotoxicity often associated with PEI and improves its stability in serum-containing environments, while the PEI component provides a cationic surface for applications like gene delivery. nih.gov

Cross-Linking Reactions

Cross-linking is a critical strategy to enhance the mechanical and chemical stability of PEI-based materials. This process involves forming covalent bonds between the polymer chains, transforming the soluble polymer into a robust, three-dimensional network.

Formation of Hydrogels and Robust Polymeric Networks

Cross-linked PEI can form hydrogels, which are polymer networks capable of absorbing large amounts of water or biological fluids. researchgate.net These hydrogels are synthesized by reacting PEI with a suitable cross-linking agent, which creates covalent bonds between the polymer chains. researchgate.netsapub.org The resulting network structure makes the material insoluble in water while retaining its hydrophilic nature. researchgate.net

The properties of the resulting hydrogel, such as its swelling capacity, mechanical strength, and stimulus-responsiveness, can be precisely controlled by adjusting the degree of cross-linking. mdpi.comyoutube.com For example, a higher cross-link density generally leads to a stiffer and less swellable hydrogel, which is desirable for applications requiring long-term stability and mechanical integrity, such as in tissue engineering scaffolds. youtube.com The cross-linking process can be achieved through various chemical methods, including the use of dialdehydes like glutaraldehyde (B144438), which react with the amine groups of PEI to form a stable, cross-linked structure. researchgate.netsapub.orgmdpi.com

Utilization of Aldehydes and Isocyanates as Cross-Linking Agents

Aldehydes are highly effective cross-linking agents for PEI due to their reactivity with primary and secondary amines. Dialdehydes, such as glutaraldehyde and isophthalaldehyde (B49619), are commonly used. mdpi.comresearchgate.net The reaction between the aldehyde groups and the amine groups on the PEI chains forms imine bonds (Schiff bases), resulting in a cross-linked network. This reaction can be carried out under mild conditions, often at room temperature, by simply mixing the PEI and aldehyde solutions. mdpi.com The cross-linking of PEI with isophthalaldehyde has been shown to occur immediately upon mixing. researchgate.net

Isocyanates are another class of compounds used for cross-linking polymers that contain hydroxyl or amine groups. In the context of creating robust polymer networks, isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) can be reacted with polyols or other suitable molecules to form polyurethane foams and resins. google.com While direct cross-linking of PEI with isocyanates is less common in the literature reviewed, the principle involves the reaction of the isocyanate group (-NCO) with the primary and secondary amines of PEI to form urea linkages. More innovative, isocyanate-free curing methods are being developed where diazirine-functionalized polyurethane crosslinkers can react with polyols upon heating, offering an alternative to traditional isocyanate-based systems for creating polyurethane coatings. nih.gov

Integration with Inorganic and Nanomaterial Scaffolds

The functionalization of inorganic and nanomaterial scaffolds with PEI and ethylenediamine (EDA) leverages the unique properties of both the polymer and the nanomaterial to create advanced hybrid materials.

Modification of Carbon-Based Nanomaterials (e.g., Graphene Oxide, Carbon Nanotubes)

PEI is widely used to functionalize carbon nanotubes (CNTs) and graphene oxide (GO) to improve their dispersion in aqueous solutions and to introduce positive surface charges. researchgate.netmdpi.comwikipedia.org For CNTs, PEI can be either non-covalently adsorbed onto the surface or covalently grafted. researchgate.netmdpi.com Covalent attachment is often achieved by first acid-treating the CNTs to create carboxylic acid groups (-COOH), which can then react with the amine groups of PEI to form amide bonds. researchgate.netnih.gov This functionalization creates a stable composite material. For instance, PEI-functionalized CNTs have been developed as substrates for neuronal growth and as carriers for gene delivery. nih.govnih.gov

Similarly, GO, with its abundant oxygen-containing functional groups, can be readily modified. Ethylenediamine (EDA) has been used to simultaneously reduce and functionalize GO, creating amine-terminated graphene sheets (RGO-NH2). rsc.org These amino groups can serve as reactive sites for further modifications. rsc.orgnih.gov In other work, PEI has been covalently linked to GO to create efficient gene delivery vectors. rsc.org The combination of PEI and PEG has also been used to create dual-functionalized GO for photothermally enhanced gene delivery. nih.gov

| Nanomaterial | Functionalizing Agent(s) | Method | Key Finding/Application | Reference |

|---|---|---|---|---|

| Multiwalled Carbon Nanotubes (MWCNTs) | Polyethylenimine (PEI) | Covalent (amide bond formation) | Water-soluble and stable functionalized MWCNTs. | researchgate.net |

| Graphene Oxide (GO) | Ethylenediamine (EDA) | Simultaneous reduction and modification | Synthesis of amine-functionalized reduced graphene oxide (RGO-NH2). | rsc.org |

| Carbon Nanotubes (CNTs) | Polyethylenimine (PEI) | Acylation | Nanocarrier system for photothermal and gene therapy. | nih.gov |

| Graphene Oxide (GO) | PEI | Covalent (amide bond) | Efficient gene delivery vector with low cytotoxicity. | rsc.org |

| Graphene Oxide (GO) | Polyethylene glycol (PEG) & PEI | Covalent (amide bonds) | Photothermally enhanced gene delivery with reduced cytotoxicity. | nih.gov |

Functionalization of Metal and Metal Oxide Nanoparticles

PEI is an effective agent for coating and stabilizing various metal and metal oxide nanoparticles, imparting a positive surface charge and improving their colloidal stability in aqueous media. rsc.orgnih.gov A simple one-step co-precipitation method can be used to synthesize PEI-coated magnetite (Fe3O4) nanoparticles. rsc.org These coated nanoparticles have shown superparamagnetic behavior and are useful for biomedical applications. rsc.orgspandidos-publications.com PEI-coated iron oxide nanoparticles have been synthesized and explored as non-viral vectors for gene delivery. researchgate.netnih.gov

Ethylenediamine (EDA) has also been used to functionalize magnetic polymers. For example, EDA-functionalized magnetic polymers based on Fe3O4 have been prepared for the removal of heavy metals like Cr(VI) from wastewater. nih.gov In a more integrated approach, PEI and EDA have been used together to modify palladium (Pd) surfaces, creating highly active electrocatalysts. acs.org This demonstrates the versatility of using PEI and EDA in tandem to functionalize metallic nanostructures for advanced applications. acs.org

| Nanoparticle | Functionalizing Agent(s) | Synthesis/Functionalization Method | Key Characteristics/Applications | Reference |

|---|---|---|---|---|

| Fe3O4 (Magnetite) | Polyethylenimine (PEI) | Simple precipitation | Superparamagnetic; used for cancer cell separation. | spandidos-publications.com |

| Fe3O4 (Magnetite) | PEI | One-step co-precipitation | Superparamagnetic; mean size ~10 nm. | rsc.org |

| Mn3O4 | PEI | Solvothermal decomposition | Dual-modality probe for PET/MR tumor imaging. | acs.org |

| Various transition metals (Au, Pd, Ag) | PEI | One-pot reduction and stabilization | PEI acts as both reducing and stabilizing agent. | nih.gov |

| Fe3O4 | PEI | Surface functionalization via glutaraldehyde linker | High efficiency for gene delivery. | researchgate.net |

| Pd Metallene | Polyethylenimine-Ethylenediamine (PEI-EDA) | In-situ modification | Enhanced catalytic performance for oxygen reduction reaction. | acs.org |

| Fe3O4 Magnetic Polymers | Ethylenediamine (EDA) | Suspension polymerization | Efficient removal of Cr(VI) from wastewater. | nih.gov |

An article focusing solely on the chemical modification of porous materials using a combined "this compound" agent cannot be generated as requested. Extensive research did not yield specific studies or data detailing the co-application, co-impregnation, or use of a single, defined "this compound" compound for the surface modification of silica (B1680970), activated carbons, or coal fly ash.

The scientific literature extensively covers the modification of these porous materials with Polyethylenimine (PEI) alone. These studies primarily involve impregnation or grafting of PEI onto the substrate for applications such as carbon dioxide capture and the removal of pollutants from water.

Similarly, Ethylenediamine (EDA) is documented as a functionalizing agent for porous materials. For instance, research exists on the double functionalization of surfaces, where a material might first be treated with an aminosilane (B1250345) derived from ethylenediamine and subsequently impregnated with PEI. However, this represents a sequential process with distinct chemical steps rather than the application of a single, combined "this compound" entity.

Furthermore, while PEI can be synthesized from monomers related to ethylenediamine or cross-linked with various agents to enhance stability on a support material, the available research does not specify ethylenediamine as a common cross-linking agent for PEI on silica, activated carbon, or coal fly ash.

Due to the strict constraint to focus exclusively on "this compound" as the modifying compound and the absence of direct research on this specific combination for the outlined porous materials, providing a detailed, evidence-based article with the required data tables is not possible without deviating from the user's explicit instructions.

Advanced Academic Applications and Mechanistic Research of Polyethylenimine, Ethylenediamine

Gene Delivery and Transfection Research (Focus on Chemical and Biophysical Mechanisms)

The core of PEI's function in gene delivery lies in its cationic nature, which drives the interaction with negatively charged nucleic acids. rsc.org The introduction of ethylenediamine (B42938) into the PEI structure can alter its charge density, flexibility, and buffering capacity, thereby influencing its performance as a gene carrier.

Complexation with Nucleic Acids (DNA, RNA, siRNA, CRISPR/Cas9): Formation and Stability of Polyplexes

The electrostatic interaction between the positively charged amines of PEI-EDA and the negatively charged phosphate (B84403) backbone of nucleic acids is the primary force driving the formation of polyplexes. nih.govrsc.org This process involves the condensation of nucleic acids into compact, nanoparticle structures. nih.govelsevierpure.com The ratio of the polymer's amine groups (N) to the nucleic acid's phosphate groups (P), known as the N/P ratio, is a critical parameter that dictates the physicochemical properties of the resulting polyplexes, including their size and surface charge. rsc.orgnih.gov

The stability of these polyplexes is crucial for protecting the genetic cargo from enzymatic degradation by nucleases present in the extracellular and intracellular environments. nih.govnih.gov Studies have shown that PEI-based polyplexes can offer significant protection against DNase I. nih.gov The crosslinking of PEI with agents like ethylenediamine can further enhance the stability of these complexes. For instance, ionic-crosslinked nanoparticles using PEI and sodium alginate have demonstrated improved stability, which is beneficial for systemic gene delivery. nih.gov

The mixing sequence during polyplex preparation has also been found to significantly impact their characteristics and subsequent transfection efficiency. rsc.orgnih.gov Gradually adding the cationic polymer to the nucleic acid solution tends to result in larger polyplexes that can incorporate more nucleic acid copies, leading to higher gene expression or silencing. rsc.orgnih.gov

| Parameter | Influence on Polyplexes | Research Finding |

| N/P Ratio | Affects size, surface charge, and transfection efficiency. | Higher N/P ratios generally lead to smaller, more positively charged polyplexes and increased cellular uptake and nuclear translocation. nih.gov |

| Crosslinking | Enhances stability against enzymatic degradation and physiological conditions. | Ionic crosslinking with materials like sodium alginate improves polyplex stability. nih.gov |

| Mixing Order | Determines the final size and composition of the polyplexes. | Adding polymer to nucleic acid can produce larger polyplexes with higher transfection potential. rsc.orgnih.gov |

Endosomal Escape Mechanisms: Elucidation of the "Proton Sponge Effect"

A key hurdle in gene delivery is the escape of the polyplex from the endosome after cellular uptake via endocytosis. wikipedia.org The "proton sponge" hypothesis has long been the accepted explanation for the endosomal escape of PEI-containing polyplexes. nih.govnih.gov According to this model, the numerous secondary and tertiary amines in the PEI backbone can become protonated as the endosome acidifies. nih.gov This buffering capacity is thought to lead to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the polyplex into the cytoplasm. wikipedia.orgnih.gov

However, the "proton sponge" effect has been a subject of debate. nih.govdtu.dkresearchgate.net Some studies using quantitative pH measurements within lysosomes have shown that PEI does not necessarily cause a significant change in lysosomal pH as previously suggested. nih.govdtu.dkresearchgate.net This has led to the consideration of alternative or complementary mechanisms for endosomal escape.

Intracellular Trafficking and Nuclear Translocation of Polyplexes

Once in the cytoplasm, the polyplex must navigate the crowded cellular environment to reach the nucleus for the genetic material to be transcribed (in the case of DNA) or to exert its function (in the case of siRNA or CRISPR/Cas9).

The journey of the polyplex involves interactions with various cellular membranes and components. The positive charge of the polyplexes facilitates their initial binding to the negatively charged cell surface. wikipedia.org Following endocytosis, interactions with the endosomal membrane are critical for escape.

Research has also shown that PEI and its polyplexes can interact with mitochondria. nih.gov This interaction can lead to mitochondrial membrane destabilization and has been linked to the cytotoxicity of PEI. nih.gov Confocal microscopy studies have revealed that while PEI alone may not enter the nucleus, it can accumulate around the nuclear periphery, suggesting a strong interaction with the nuclear membrane. nih.gov

The interaction of cationic polymers like PEI-EDA with lipid bilayers is a complex process. Biophysical models are employed to understand the molecular mechanisms of membrane destabilization and pore formation. nih.govfrontiersin.org Techniques such as surface tension measurements, fluorescence dye leakage assays, and differential scanning calorimetry have demonstrated that a combination of electrostatic and hydrophobic interactions between PEI and phospholipid membranes can lead to the formation of stable defects or pores. nih.gov

Molecular dynamics simulations have further supported these findings, providing a visual representation of how PEI can insert itself into and disrupt a lipid bilayer. nih.gov These models are crucial for understanding how polyplexes might destabilize the endosomal membrane to facilitate their release.

Influence of Polymer Architecture and Modification on Transfection Efficiency in Model Systems

The architecture of the polyethylenimine polymer—whether it is linear or branched—significantly impacts its transfection efficiency and cytotoxicity. nih.govresearchgate.net Branched PEI, with its higher density of amine groups, often exhibits higher transfection efficiency but also greater toxicity compared to its linear counterpart. nih.gov

Modifications to the PEI backbone, such as crosslinking with ethylenediamine or grafting with other molecules like polyethylene (B3416737) glycol (PEG), can be used to optimize its properties. For example, creating biodegradable PEI derivatives by introducing ester linkages can reduce cytotoxicity while maintaining high transfection efficiency. nih.gov The covalent attachment of targeting ligands, such as the TAT peptide, can enhance delivery to specific cell types. nih.gov

Studies have shown that the molecular weight and architecture of polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which shares some functional similarities with PEI, also play a crucial role. researchgate.net For instance, star-shaped polymers have been found to be more efficient and less cytotoxic than their linear counterparts of the same molecular weight. researchgate.net

| Polymer Modification | Effect on Transfection | Key Finding |

| Branching | Increases transfection efficiency but also cytotoxicity. | Branched PEI is a more potent inhibitor of mitochondrial respiratory states compared to linear PEI. nih.gov |

| Crosslinking (e.g., with EDA) | Can enhance stability and alter charge density. | Can be used to create biodegradable polymers with reduced toxicity. nih.gov |

| PEGylation | Shields surface charge, can improve stability and reduce non-specific interactions. | Used to attach targeting ligands for specific cell delivery. nih.gov |

| Architecture (e.g., star-shaped) | Can improve transfection efficiency and reduce cytotoxicity. | Star-shaped PDMAEMA shows improved biological activity in difficult-to-transfect cells. researchgate.net |

Design Principles for Non-Viral Polymeric Gene Vectors

The development of safe and efficient gene vectors is a cornerstone of gene therapy. Polyethylenimine (PEI) has been regarded as a gold standard for polymer-based gene carriers since 1995 due to its high transfection efficiency. chemicalbook.com The fundamental principle of its function lies in the electrostatic interactions between the positively charged polymer and the negatively charged phosphate groups of nucleic acids like plasmid DNA (pDNA). chemicalbook.com This interaction leads to the condensation of DNA into nano-sized complexes called polyplexes. These complexes, carrying a net positive surface charge, can interact with the anionic cell membrane, facilitating their uptake into the cell. chemicalbook.com

A key design feature of PEI-based vectors is the "proton sponge" effect. chemicalbook.comalfachemic.com The abundance of amino groups in PEI provides a high buffering capacity at almost any pH. Once endocytosed, the polymer can buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions, an increase in osmotic pressure, and eventual rupture of the endosomal membrane, releasing the genetic cargo into the cytoplasm. chemicalbook.comalfachemic.com

To enhance transfection efficiency and reduce the cytotoxicity associated with high molecular weight PEI, researchers have developed hyperbranched and dendritic structures. researchgate.netresearchgate.netchemdad.com One approach involves synthesizing conjugates of polyamidoamine-methyl acrylate-polyethylenimine-ethylenediamine (PMPE). researchgate.netresearchgate.net In this design, PEI is grafted onto a polyamidoamine (PAMAM) core and then further modified with ethylenediamine (EDA). researchgate.net This strategy creates derivatives with high transfection efficiency and lower cytotoxicity compared to the standard 25 kDa PEI. researchgate.netresearchgate.net Another study synthesized polyethylenimine-polyamidoamine-arginine (PPR) dendritic polymers, which effectively condensed plasmid DNA into polyplexes of 171-179 nm with positive zeta potentials of 30-32 mV, demonstrating high gene transfection efficiency. researchgate.net

Table 1: Properties of PEI-based Hyperbranched Gene Vectors

| Polymer | Polyplex Size (nm) | Zeta Potential (mV) | Key Finding |

|---|---|---|---|

| Polyethylenimine-polyamidoamine-arginine (PPR) | 171-179 | 30-32 | Showed higher gene transfection efficiency than 25 kDa PEI in 293 cells. researchgate.net |

| Polyamidoamine-methyl acrylate-polyethylenimine-ethylenediamine (PMPE) | Not Specified | Not Specified | Exhibits high transfection efficiency and low cytotoxicity. researchgate.netresearchgate.net |

Advanced Drug Delivery Systems Research (Focus on Carrier Design and Release Mechanisms)

The goal of advanced drug delivery is to improve the pharmacokinetics and pharmacodynamics of therapeutics by delivering them to the right place, at the right time, and in the right amount. sigmaaldrich.com Polymeric carriers like PEI-EDA are instrumental in achieving this through controlled release and targeted delivery. sigmaaldrich.com

PEI's cationic nature and versatile structure make it an effective carrier for a variety of pharmaceutical agents, from small molecule drugs to large biomolecules. chemicalbook.comchemdad.com It can be used to encapsulate hydrophobic drugs, improving their solubility and stability in vivo. chemicalbook.comsigmaaldrich.com For instance, PEI was used in conjunction with calcium alginate to form beads for the delivery of furosemide (B1674285), a water-insoluble drug. chemicalbook.comchemdad.com The polymer's ability to form complexes protects the therapeutic cargo from enzymatic degradation in the bloodstream. sigmaaldrich.com Furthermore, modifications of PEI, such as conjugation with human serum albumin, have been shown to maintain good transfection ability while exhibiting low toxicity.

A significant area of research is the engineering of PEI-based nanocarriers that allow for the controlled and sustained release of therapeutic agents. chemdad.com This can be achieved by modulating the carrier's degradation, dissolution, or diffusion properties. sigmaaldrich.com One strategy involves creating ionotropic/polyelectrolyte complexation beads. For example, the release of furosemide was significantly prolonged from calcium alginate-polyethylenimine (ALG-PEI) beads compared to beads made of alginate alone. chemicalbook.comchemdad.com The ionic interaction between the anionic alginate and cationic PEI forms a complex membrane that controls the drug's release rate. chemicalbook.com

Stimuli-responsive systems represent a more advanced approach. A hydrogel composed of graphene oxide, iron oxide nanoparticles, and PEI (DOX-GO/IONP/PEI-gel) was designed as a drug delivery system. science.govscience.gov This hydrogel exhibited a temperature-dependent sol-gel transition, allowing for controlled release in response to thermal cues. science.govscience.gov Another strategy involves creating bioreducible carriers. By synthesizing PEI grafted with thioctic acid (PEI-TA), micelles with disulfide crosslinked cores can be formed. science.gov These micelles are stable but can be degraded in the reducing environment inside a cell, triggering the release of the encapsulated drug. science.gov

To enhance specificity and reduce off-target effects, PEI carriers can be decorated with targeting ligands that bind to specific receptors on target cells. sigmaaldrich.com This is a key strategy for delivering drugs specifically to cancer cells or other diseased tissues. The primary and secondary amine groups on the PEI backbone provide reactive sites for the covalent attachment of these ligands.

Targeting can be achieved by conjugating affinity reagents such as peptides, antibodies, or small molecules. sigmaaldrich.com For example, galactosylated cyclodextrin-based particles have been shown to selectively target hepatocytes via the asialoglycoprotein receptor, leading to a 10-fold higher transfection efficiency in hepatoma cells compared to non-targeted controls. researchgate.net The use of "click chemistry" provides an efficient and specific method for attaching ligands with alkyne groups to azido-terminated polymers, a technique applicable to PEI modification for targeted delivery. acs.org

Complex diseases often require combination therapies. PEI-based nanocarriers are being engineered to co-deliver multiple therapeutic agents, such as a conventional drug and a nucleic acid, to achieve synergistic effects. science.gov A prime example is the development of a system to overcome multidrug resistance in cancer. Researchers designed nanobubbles made of PLGA (poly(lactic-co-glycolic acid)) and surface-modified with PEI. science.govscience.gov These nanobubbles were loaded with the chemotherapy drug doxorubicin (B1662922) (DOX) while the positively charged PEI on the surface condensed and carried shRNA designed to silence the P-glycoprotein (P-gp), a protein responsible for pumping drugs out of cancer cells. science.govscience.gov This co-delivery system simultaneously introduces a cytotoxic drug and a gene-silencing agent to combat drug resistance. science.govscience.gov

Adsorption, Separation, and Catalysis Technologies

The high density of amine groups in PEI-EDA makes it an excellent candidate for applications in adsorption, separation, and catalysis. These functional groups can act as binding sites for various molecules. mdpi.com

In environmental applications, PEI is used as a flocculant in water treatment to aggregate and remove suspended particles. smolecule.com Its amine groups can also chelate with heavy metal ions, facilitating their removal from wastewater. A significant area of research is the use of PEI-impregnated porous materials for carbon dioxide capture. mdpi.comsmolecule.comscience.gov Mesoporous silica (B1680970) like SBA-15, when functionalized with branched PEI-EDA, shows high CO2 adsorption capacity. science.govmdpi.com The amine groups on the polymer chemically react with CO2, effectively capturing it from gas streams. science.govmdpi.com

Table 2: CO₂ Adsorption Capacity of PEI-Functionalized Silica Adsorbents

| Adsorbent Material | Adsorption Capacity (mmol/g) | Conditions | Key Finding |

|---|---|---|---|

| TiPB-F/50PEI | 2.21 | 75 °C, 1 bar | The addition of fluoride (B91410) and a swelling agent during silica synthesis improved adsorption properties. mdpi.comscience.gov |

In the field of catalysis, PEI-EDA is used as a modifier and structure-directing agent. researchgate.netacs.org Researchers have synthesized palladium (Pd) metallene with an in-situ modification of polyethylenimine-ethylenediamine (Pd@PEI-EDA). researchgate.netacs.org In this synthesis, the PEI-EDA acts as both a template guiding the formation of ultrathin, wrinkled nanosheets and as a surface modifier. researchgate.netacs.org This interfacial engineering creates abundant active sites and tunable electronic structures, leading to a catalyst with significantly enhanced performance for the oxygen reduction reaction (ORR), a critical process in fuel cells. researchgate.netacs.orgbohrium.com The resulting Pd@PEI-EDA metallene displayed superior catalytic activity compared to commercial Pd/C and Pt/C catalysts. acs.org

Carbon Dioxide Capture Applications

Solid adsorbents functionalized with polyethylenimine are considered highly promising for post-combustion CO2 capture from sources like flue gas and even for direct air capture (DAC). researchgate.net The high density of amine groups within the polymer structure makes PEI an effective agent for reversibly binding CO2.

The primary mechanism for CO2 capture by PEI involves the chemical reaction between the acidic CO2 gas and the basic amine groups of the polymer. This interaction leads to the formation of carbamate (B1207046) species.

Under anhydrous (dry) conditions, two amine groups from adjacent PEI chains are thought to react with one CO2 molecule to form an ammonium (B1175870) carbamate ion pair. nih.gov In branched PEI, the primary and secondary amines are the active sites for this reaction, as tertiary amines cannot directly form carbamates. acs.org The reaction stoichiometry is often cited as 2 moles of amine per mole of CO2.

To overcome the challenges of using liquid amines, researchers have focused on developing solid adsorbents by impregnating porous support materials with PEI. This method capitalizes on the high CO2 capacity of PEI while providing a stable, solid-phase material.

A variety of materials have been used as supports, including mesoporous silica (e.g., MCM-41, SBA-15), alumina, and porous resins. researchgate.net The impregnation process involves infusing the porous structure of the support with a PEI solution, followed by solvent evaporation. The resulting solid sorbent has a high concentration of accessible amine sites for CO2 capture.

The performance of these adsorbents is influenced by several factors, including the type of PEI (branched vs. linear), its molecular weight, the PEI loading percentage, and the properties of the support material. repec.org Research indicates that branched PEIs generally exhibit higher CO2 adsorption capacities than linear PEIs. repec.org However, there is an optimal PEI loading for each support material; overloading can block pores and create diffusion barriers for CO2, thus reducing the adsorption capacity. nih.gov For example, a nonpolar resin (HP20) with a 50 wt% PEI loading demonstrated a high adsorption capacity of 181 mg/g from pure CO2 at 25°C. nih.gov Similarly, another resin, HPD450, with a 50 wt% PEI loading, showed an excellent capacity of 4.44 mmol/g for pure CO2. rsc.org

The table below summarizes the CO2 adsorption capacities of various PEI-impregnated adsorbents found in the literature.

| Adsorbent (Support & PEI Loading) | Adsorption Conditions | CO₂ Adsorption Capacity (mg/g adsorbent) | CO₂ Adsorption Capacity (mmol/g adsorbent) | Reference |

| HP20 Resin / 50 wt% PEI | Pure CO₂, 25°C | 181 | ~4.11 | nih.gov |

| HP20 Resin / 50 wt% PEI | 400 ppm CO₂, 25°C | 99.3 | ~2.26 | nih.gov |

| HPD450 Resin / 50 wt% PEI | Pure CO₂, 75°C | N/A | 4.44 | rsc.orgsci-hub.ru |

| HPD450 Resin / 50 wt% PEI | 15 vol% CO₂, 75°C | N/A | 3.62 | rsc.orgsci-hub.ru |

| BPEI/800-Silica | Not Specified | 202 | ~4.59 | repec.org |

| Alumina / 50 wt% PEI | 17% CO₂ | 24 | ~0.55 | |

| Alumina / 35 wt% PEI | 1% CO₂, 60°C | 90.5 | ~2.06 | |

| Protonated Titanate Nanotubes / 50 wt% PEI | Not Specified, 100°C | 130.8 | ~2.97 | nih.gov |

Heavy Metal Ion Removal from Aqueous Systems

The abundance of amine functional groups in polyethylenimine makes it an effective chelating agent for the removal of heavy metal ions from contaminated water. rsc.org

The primary, secondary, and tertiary amine groups in PEI possess lone pairs of electrons that can be donated to form coordinate bonds with electron-deficient heavy metal cations. This process, known as chelation, results in the formation of stable, water-soluble or precipitable polymer-metal complexes. rsc.orgresearchgate.net The rich amino groups on PEI have a strong ability to form complexes with a variety of divalent and trivalent metal ions, including copper (Cu²+), cadmium (Cd²+), cobalt (Co²+), nickel (Ni²+), and chromium (Cr³⁺). rsc.orgnsf.gov

The efficiency of chelation is highly dependent on the pH of the aqueous solution. At low pH, the amine groups are protonated (—NH₃⁺), which inhibits their ability to coordinate with metal ions. As the pH increases, the amine groups are deprotonated (—NH₂), making the lone pair of electrons available for chelation. For instance, studies have shown that the formation of PEI-Cu²⁺ complexes is favored at a pH greater than 6. researchgate.net The stability and structure of the resulting complexes can be investigated using techniques like atomistic molecular dynamics simulations. researchgate.net

While PEI itself is water-soluble, it can be immobilized onto or cross-linked with various solid substrates to create stable, insoluble adsorbents for practical environmental remediation. rsc.orgnsf.gov This approach combines the high metal-binding capacity of PEI with the ease of handling and separation of a solid material.

Researchers have developed various PEI-functionalized adsorbents, such as 3D-printed hydrogels composed of alginate, gelatin, and PEI. nsf.govrsc.org These hydrogels provide a porous, three-dimensional network with a high density of binding sites for heavy metal ions. nsf.gov Other strategies include functionalizing mesoporous silica or creating composite microparticles. researchgate.net These materials can be used in batch adsorption tests or packed into columns for continuous water treatment processes. The performance of these adsorbents is evaluated based on their removal capacity for different metal ions.

The table below presents research findings on the removal of various heavy metal ions using PEI-based adsorbents.

| Adsorbent Material | Target Metal Ion(s) | Removal Efficiency / Adsorption Capacity | Reference |

| Alginate-Gelatin-PEI Hydrogel | Copper (Cu²⁺) | 98% removal from 100 ppm solution | nsf.govrsc.org |

| Alginate-Gelatin-PEI Hydrogel | Cadmium (Cd²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺) | High removal capacity, order: Cu > Cd > Co > Ni | nsf.govrsc.org |

| Amine-Functionalized MCM-41 | Copper (Cu²⁺) | Adsorption capacity of 4.52 mg/L | researchgate.net |

| NH₂-SBA-15 | Cu²⁺, Zn²⁺, Cr³⁺, Ni²⁺, Cd²⁺ | 98.7% - 100% removal | researchgate.net |

| PEI-based Hydrogel | Nickel (Ni²⁺) | 91 - 435 mg/g | mdpi.com |

Separation and Purification of Biomolecules (e.g., Proteins)

Polyethylenimine is widely employed in the initial stages of protein purification protocols, primarily due to its ability to selectively precipitate nucleic acids (DNA and RNA) and certain acidic proteins from crude cell lysates. nih.govnih.gov This application leverages the strong electrostatic interactions between the cationic PEI and the anionic phosphate backbone of nucleic acids. sigmaaldrich.com

The mechanism involves adding a neutralized PEI solution to a cell lysate. nih.gov The positively charged PEI binds to the negatively charged nucleic acids, forming large, insoluble complexes that can be easily removed by centrifugation. nih.gov The protein of interest, if it is not highly acidic or does not bind strongly to nucleic acids, remains in the supernatant. nih.gov This step is highly effective for clarifying cell extracts, reducing viscosity caused by high concentrations of DNA, and removing a significant portion of contaminants in a single, inexpensive step. protocol-online.org

The effectiveness of PEI precipitation depends on several factors, including the ionic strength of the buffer and the concentration of PEI used. nih.gov The optimal conditions often need to be determined empirically for each specific protein. For example, a novel PEI-based method was developed for the rapid concentration and purification of a thermostable depolymerase from diluted crude lysates of Geobacillus stearothermophilus. nih.gov In another application, PEI treatment was used to remove RNA contaminants from purified, His-tagged HIV-1 Rev protein. nih.gov Following PEI precipitation, the target protein in the supernatant can be further purified using standard chromatographic techniques. nih.gov

Electrocatalysis and Catalytic Support Roles

Polyethylenimine (PEI), particularly when associated with ethylenediamine (EDA), demonstrates significant potential in the field of electrocatalysis. Its unique properties as a polycationic polymer with abundant amine groups allow it to function not just as a stabilizer but also as an active component in directing the synthesis and enhancing the performance of electrocatalysts.

Polyethylenimine as a Structure-Directing Agent for 2D Polymer-Metal Electrocatalysts

The design of two-dimensional (2D) materials functionalized with organic molecules is a key strategy for improving catalytic performance. researchgate.net In this context, Polyethylenimine-ethylenediamine (PEI-EDA) has been successfully utilized as a combined structure-directing agent and modifier in the synthesis of novel 2D polymer-metal electrocatalysts. researchgate.net

A notable example is the synthesis of Palladium (Pd) metallene, where PEI-EDA was instrumental. researchgate.net Metallenes, which are ultrathin, 2D sheet-like nanostructures, are gaining attention in electrocatalysis due to their structural anisotropy and high surface area. researchgate.net In the synthesis of Pd@PEI-EDA metallene, the PEI-EDA serves a dual role. It guides the formation of the ultrathin nanosheet morphology, which is characterized by abundant wrinkles and a high density of active sites. researchgate.net This controlled synthesis is crucial for optimizing the catalyst's architecture and, consequently, its performance. researchgate.net The polymer acts as a template and stabilizer, preventing the aggregation of metal nanoparticles and promoting the desired 2D structure. researchgate.netnih.gov This method of in situ interface engineering represents a promising tactic for preparing advanced 2D polymer-metal electrocatalysts. researchgate.net

| Function | Description | Impact on Catalyst Properties | Reference |

|---|---|---|---|

| Structure-Directing Agent | Guides the formation of ultrathin, 2D nanosheet morphology. | Creates high surface area with abundant wrinkles, enhancing mass diffusion. | researchgate.net |

| Modifier | Functionalizes the metal surface with amine groups. | Tunes the electronic structure and provides ample active sites for catalysis. | researchgate.net |

| Stabilizing Agent | Prevents aggregation of metal nanoparticles during synthesis. | Ensures the formation and stability of the desired 2D metallene structure. | nih.gov |

Application in Oxygen Reduction Reactions (ORR) and other Electrochemical Processes

The oxygen reduction reaction (ORR) is a critical electrochemical process at the heart of fuel cells and metal-air batteries. youtube.com The development of efficient, low-cost, and stable electrocatalysts for the ORR is a major research focus. nih.gov Catalysts based on non-platinum group metals, often involving M-N₄ (metal-nitrogen) active sites, have shown significant promise. nih.gov

PEI-EDA-modified catalysts have demonstrated superior performance in the ORR, particularly in alkaline conditions. The Pd@PEI-EDA metallene, for instance, exhibits preferable catalytic activity for the ORR compared to commercial Palladium/Carbon (Pd/C) and Platinum/Carbon (Pt/C) catalysts. researchgate.net The enhanced performance is attributed to the synergistic effect of the ultrathin 2D structure and the interfacial modification by PEI-EDA, which provides abundant active sites and a tuned electronic structure. researchgate.net

The ORR can proceed through different pathways, primarily the direct 4-electron pathway reducing oxygen to water or a 2-electron pathway producing hydrogen peroxide as an intermediate. youtube.comyoutube.com Research on nitrogen-doped carbon catalysts, prepared using polyethylenimine, has shown the ability to selectively reduce oxygen to hydrogen peroxide with high faradaic efficiency. youtube.com The number of electrons transferred during the reaction is a key metric; for example, in one study on a Ni-based metal-organic framework, the electron transfer number was calculated to be 2.25, indicating a process dominated by the production of hydrogen peroxide. nih.gov

| Catalyst System | Key Features | Observed Performance | Reference |

|---|---|---|---|

| Pd@PEI-EDA Metallene | 2D nanosheet structure; PEI-EDA as modifier. | Superior ORR activity in alkaline media compared to commercial Pd/C and Pt/C. | researchgate.net |

| Nitrogen-doped Porous Carbon (from PEI) | Nitrogen doping via PEI annealing. | High selectivity (up to 98.5% in acidic conditions) for the 2-electron reduction of O₂ to H₂O₂. | youtube.com |

| Ni₃(HITP)₂ (Structural Analogue) | Intrinsic conductivity; M-N₄ sites. | ORR onset potential of 0.82 V vs. RHE in alkaline solution; 2.25 electron transfer number. | nih.gov |

Materials Science and Engineering Applications

The cationic nature and high charge density of Polyethylenimine make it a versatile polymer for modifying surfaces and engineering advanced materials with tailored properties. nih.gov

Surface Modification for Enhanced Material Properties (e.g., Wet-Strength Agents for Paper, Antifouling Coatings)

Wet-Strength Agents for Paper: Polyethylenimine has been used as a wet-strength agent in the paper industry since the 1930s. nih.govippta.co Paper's strength comes from the hydrogen bonds between cellulose (B213188) fibers, which are easily disrupted by water. Wet-strength resins create a network that resists this breakdown. tappi.org PEI, a cationic polymer, adheres strongly to the naturally anionic cellulose fibers through ionic bonds. nih.gov This mechanism differs from other agents like polyamideamine-epichlorohydrin (PAE) that form covalent bonds. nih.gov

The high density of primary, secondary, and tertiary amines in branched PEI is key to its function. nih.gov It can be used in both acidic and alkaline conditions and also improves the paper's ability to adsorb dyes. nih.gov While it contributes to dry strength as well, the wet strength imparted is generally less than that from thermosetting resins like urea-formaldehyde (UF) or melamine-formaldehyde (MF) resins. tappi.orgrickmanchemical.com

Antifouling Coatings: Microbial colonization and the formation of biofilms on surfaces are significant problems, particularly for medical devices like contact lenses. figshare.com PEI serves as an effective scaffold for creating antimicrobial and antifouling coatings. figshare.com By conjugating functional groups onto a branched PEI backbone, researchers can create multifunctional polymers. For instance, catechol groups can be added for robust adhesion to surfaces, while polyethylene glycol (PEG) moieties provide antifouling properties. figshare.com A study demonstrated that a coating of bPEI functionalized with catechol, PEG, and urea (B33335) groups provided high antifouling effects against several keratitis-causing pathogens on contact lenses. figshare.com These coatings can also inhibit protein adsorption. figshare.com

Development of Polyelectrolyte Multilayer Films for Controlled Permeability

Polyelectrolyte multilayers (PEMs) are thin films created by the layer-by-layer (LbL) deposition of alternating positively and negatively charged polymers. nih.govsigmaaldrich.com This technique allows for precise, nanometer-scale control over film thickness and functionality. sigmaaldrich.com PEI is frequently used as the polycation in these assemblies due to its high positive charge density. nih.govmdpi.com

PEMs are constructed by simply exposing a substrate to solutions of a polycation (like PEI) and a polyanion [e.g., poly(acrylic acid) (PAA) or poly(styrene sulfonate) (PSS)], with a rinsing step in between each deposition. sigmaaldrich.commdpi.com The key to this process is the charge overcompensation at each step, where the newly adsorbed layer reverses the surface charge, preparing it for the next layer. sigmaaldrich.com

The properties of the resulting film, such as its permeability, depend on the specific polyelectrolytes used and the deposition conditions (e.g., pH, ionic strength). sigmaaldrich.commdpi.com For example, films made of chitosan (B1678972) and hyaluronic acid can swell significantly and are permeable to large molecules, while PSS/poly(allylamine) films swell less and can block the transport of small molecules like glucose. sigmaaldrich.com The growth of these films can be linear, where layers interact only with adjacent ones, or exponential, where a more mobile polyelectrolyte diffuses throughout the entire film, creating a thicker, gel-like structure. sigmaaldrich.comnih.gov This controlled permeability makes PEMs valuable for applications like drug delivery and specialized membranes. nih.govmdpi.com

Functional Modifiers for Organic Electronic Devices